5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and quinolinyl rings.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds have been studied for their potential antimicrobial properties.
Medicine
Drug Development: Pyrazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
Industry
Agriculture: These compounds can be used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-pyridinyl)-3-(quinolinyl)-1H-pyrazole-4-carboxamide
- 5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
The unique combination of the ethyl, pyridinyl, and quinolinyl groups in 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific interactions of these substituents with molecular targets.
Properties
Molecular Formula |
C20H17N5O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-ethyl-1-pyridin-2-yl-N-quinolin-5-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-2-18-15(13-23-25(18)19-10-3-4-11-22-19)20(26)24-17-9-5-8-16-14(17)7-6-12-21-16/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
JXAAPFZBQUWXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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